![molecular formula C13H23N3 B13596988 {3-[(3-Aminopropyl)amino]propyl}(benzyl)amine](/img/structure/B13596988.png)
{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine is an organic compound with the molecular formula C13H23N3 It is a derivative of propanediamine, featuring both aminopropyl and benzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(3-Aminopropyl)amino]propyl}(benzyl)amine typically involves the reaction of 1,3-propanediamine with benzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {3-[(3-Aminopropyl)amino]propyl}(benzyl)amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The aminopropyl groups facilitate the formation of hydrogen bonds and electrostatic interactions, while the benzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparación Con Compuestos Similares
Similar Compounds
(3-Aminopropyl)triethoxysilane: An aminosilane used for surface modification and functionalization.
Bis(3-aminopropyl)amine: A related compound with two aminopropyl groups, used in polymer synthesis and as a curing agent.
Uniqueness
{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine is unique due to the presence of both aminopropyl and benzyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H23N3 |
|---|---|
Peso molecular |
221.34 g/mol |
Nombre IUPAC |
N'-[3-(benzylamino)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C13H23N3/c14-8-4-9-15-10-5-11-16-12-13-6-2-1-3-7-13/h1-3,6-7,15-16H,4-5,8-12,14H2 |
Clave InChI |
HFURCNAFWPLZPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNCCCNCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13596912.png)
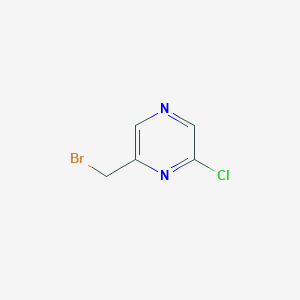
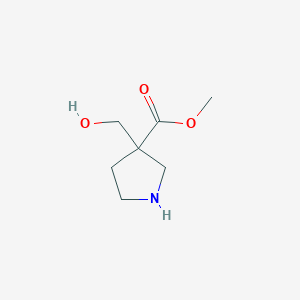
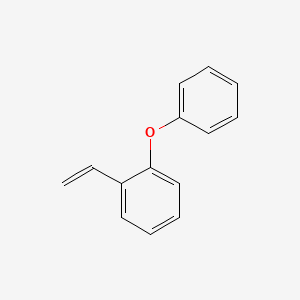
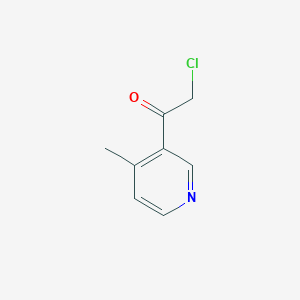
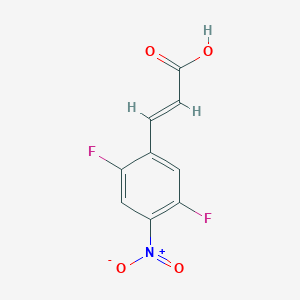
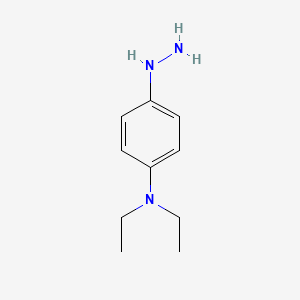
![2-Chloro-1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B13596951.png)
![3-[(2-Methylfuran-3-yl)oxy]piperidine](/img/structure/B13596955.png)
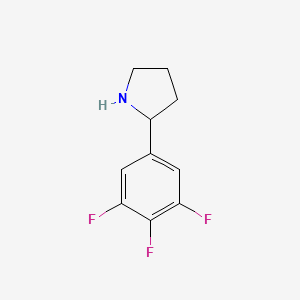
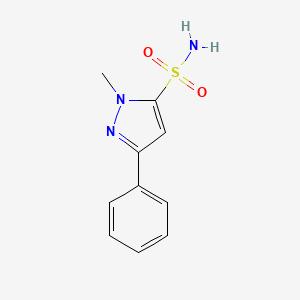
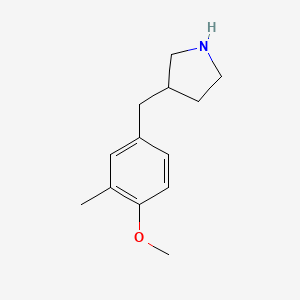
![Tert-butyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13596960.png)
